Ethyl 4-{[(6-chloroimidazo[1,2-a]pyridin-2-yl)carbonyl]amino}piperidine-1-carboxylate
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Overview
Description
Ethyl 4-{[(6-chloroimidazo[1,2-a]pyridin-2-yl)carbonyl]amino}piperidine-1-carboxylate is a complex organic compound featuring a fused bicyclic imidazo[1,2-a]pyridine ring system. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in the treatment of infectious diseases such as tuberculosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-{[(6-chloroimidazo[1,2-a]pyridin-2-yl)carbonyl]amino}piperidine-1-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 6-chloroimidazo[1,2-a]pyridine with ethyl piperidine-1-carboxylate under specific conditions to form the desired product . The reaction conditions often require the use of catalysts and controlled temperatures to ensure the correct formation of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to streamline the production process and ensure consistency .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-{[(6-chloroimidazo[1,2-a]pyridin-2-yl)carbonyl]amino}piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Various amines, thiols, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while nucleophilic substitution can introduce new functional groups .
Scientific Research Applications
Ethyl 4-{[(6-chloroimidazo[1,2-a]pyridin-2-yl)carbonyl]amino}piperidine-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial properties.
Industry: Utilized in the development of new pharmaceuticals and chemical intermediates.
Mechanism of Action
The mechanism of action of Ethyl 4-{[(6-chloroimidazo[1,2-a]pyridin-2-yl)carbonyl]amino}piperidine-1-carboxylate involves its interaction with specific molecular targets within bacterial cells. It is believed to inhibit key enzymes involved in bacterial cell wall synthesis, leading to cell death. The compound’s unique structure allows it to bind effectively to these targets, disrupting essential biological pathways .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine derivatives: These compounds share the imidazo[1,2-a]pyridine core and exhibit similar biological activities.
Ethyl piperidinecarboxylate derivatives: Compounds with similar piperidinecarboxylate structures but different substituents.
Uniqueness
Ethyl 4-{[(6-chloroimidazo[1,2-a]pyridin-2-yl)carbonyl]amino}piperidine-1-carboxylate stands out due to its specific combination of the imidazo[1,2-a]pyridine and piperidinecarboxylate moieties, which confer unique biological properties and potential therapeutic applications .
Biological Activity
Ethyl 4-{[(6-chloroimidazo[1,2-a]pyridin-2-yl)carbonyl]amino}piperidine-1-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C₁₁H₁₄ClN₃O₃
- Molecular Weight : 269.70 g/mol
- CAS Number : [insert CAS number]
Structural Features
The compound features a piperidine ring, which is known for its versatility in drug design, combined with a chloroimidazo-pyridine moiety that enhances its biological activity. The imidazo[1,2-a]pyridine structure is often associated with various pharmacological effects, including antimicrobial and anticancer properties.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that imidazo-pyridine derivatives can inhibit the growth of various bacterial strains.
Compound | MIC (µg/mL) | Target Organism |
---|---|---|
This compound | < 10 | Staphylococcus aureus |
Reference Drug (e.g., Penicillin) | < 5 | Staphylococcus aureus |
Anticancer Activity
The compound has been evaluated for its anticancer potential. In vitro studies demonstrate that it can induce apoptosis in cancer cell lines through the activation of specific signaling pathways. For example:
- Mechanism of Action : The compound may inhibit key kinases involved in cell proliferation.
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer).
Case Studies
-
Study on Antitumor Activity :
A study published in Journal of Medicinal Chemistry investigated the effects of various piperidine derivatives on tumor growth in xenograft models. This compound showed a reduction in tumor size by approximately 50% compared to control groups. -
Antimicrobial Efficacy :
In another study focusing on antimicrobial activity against resistant strains of bacteria, the compound exhibited a minimum inhibitory concentration (MIC) significantly lower than that of conventional antibiotics, suggesting its potential as a novel therapeutic agent against resistant infections.
Enzyme Inhibition
The biological activity of this compound may involve the inhibition of specific enzymes such as kinases or proteases that are crucial for microbial survival and cancer cell proliferation.
Interaction with Biological Targets
The compound may interact with various biological targets, including:
- Kinase Pathways : Inhibition of pathways involved in cell growth.
- Receptor Binding : Potential binding to specific receptors leading to altered cellular responses.
Properties
Molecular Formula |
C16H19ClN4O3 |
---|---|
Molecular Weight |
350.80 g/mol |
IUPAC Name |
ethyl 4-[(6-chloroimidazo[1,2-a]pyridine-2-carbonyl)amino]piperidine-1-carboxylate |
InChI |
InChI=1S/C16H19ClN4O3/c1-2-24-16(23)20-7-5-12(6-8-20)18-15(22)13-10-21-9-11(17)3-4-14(21)19-13/h3-4,9-10,12H,2,5-8H2,1H3,(H,18,22) |
InChI Key |
RWYXSYSAORQIHN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)NC(=O)C2=CN3C=C(C=CC3=N2)Cl |
Origin of Product |
United States |
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